molecular formula C22H15Cl2N3O3 B11270386 3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11270386
M. Wt: 440.3 g/mol
InChI Key: ZMEDHBGNRHTHCR-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl groups and the pyrido[3,2-d]pyrimidine core structure contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 4-chlorobenzaldehyde and 4-chlorobenzylamine.

    Formation of Intermediate: The intermediate compound is formed through a condensation reaction between 4-chlorobenzaldehyde and 4-chlorobenzylamine in the presence of a suitable catalyst.

    Cyclization: The intermediate undergoes cyclization with a pyrimidine derivative under reflux conditions to form the pyrido[3,2-d]pyrimidine core.

    Final Product Formation: The final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione, is obtained through further functional group modifications and purification steps.

Chemical Reactions Analysis

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Chlorophenyl-containing compounds: Compounds with chlorophenyl groups may exhibit similar chemical reactivity and biological properties.

    Other pyrimidine derivatives: Pyrimidine derivatives with different functional groups can be compared to highlight the unique properties of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione.

Properties

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15Cl2N3O3/c23-16-7-3-14(4-8-16)12-27-21(29)20-18(2-1-11-25-20)26(22(27)30)13-19(28)15-5-9-17(24)10-6-15/h1-11H,12-13H2

InChI Key

ZMEDHBGNRHTHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

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